

Application Notes and Protocols for Tracking Fluorescently Labeled cGAMP (CDN-A)

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Compound of Interest

Compound Name: CDN-A

Cat. No.: B12396146

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Introduction

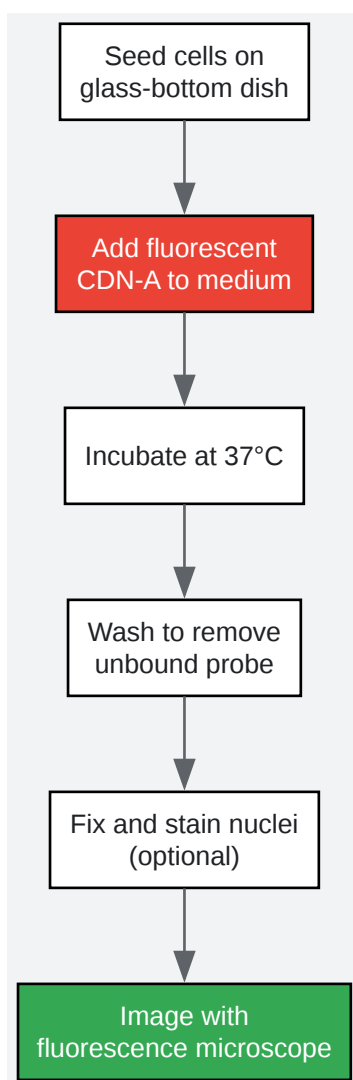
Cyclic GMP-AMP (cGAMP), a cyclic dinucleotide (CDN), is a critical second messenger in the innate immune system.^{[1][2][3][4]} It is produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, a danger signal associated with viral infections, bacterial invasions, and cellular damage.^{[1][2][3][4]} cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.^{[1][2][3][4]} This cGAS-cGAMP-STING pathway is a key player in host defense, and its modulation holds significant therapeutic potential for various diseases, including cancer, autoimmune disorders, and infectious diseases.^{[2][5][6]}

Fluorescently labeled cGAMP analogues (referred to here as **CDN-A**) are powerful tools for studying the spatiotemporal dynamics of cGAMP signaling. These probes allow for real-time visualization and quantification of cGAMP uptake, trafficking, and interaction with its cellular targets. This document provides detailed application notes and protocols for utilizing fluorescently labeled **CDN-A** to track its journey into and within cells.

Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. This leads to the activation of cGAS, which synthesizes cGAMP from ATP and GTP. cGAMP then binds to STING, inducing a conformational change

that leads to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. At the Golgi, STING recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory genes.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com